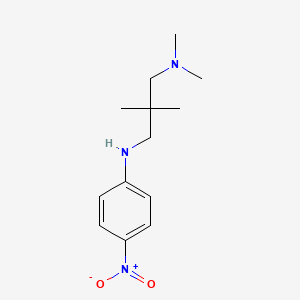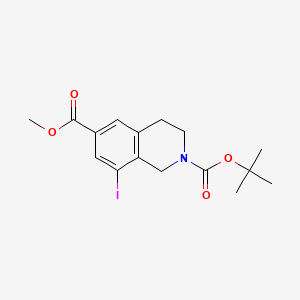
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate is a compound that features a tert-butyl group, a benzyloxy group, and a cyanopropyl group
Méthodes De Préparation
The synthesis of tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate can be achieved through several synthetic routes. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, which is more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the tert-butyl group.
Substitution: The benzyloxy group can participate in substitution reactions, often facilitated by palladium-catalyzed processes.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate has several applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme-catalyzed reactions and biosynthetic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group can influence the compound’s reactivity and stability, while the benzyloxy and cyanopropyl groups can participate in specific binding interactions with enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl esters. These compounds share the tert-butyl group but differ in their other functional groups and overall structure. The unique combination of the benzyloxy and cyanopropyl groups in this compound sets it apart from these similar compounds, providing distinct reactivity and applications .
Propriétés
Formule moléculaire |
C16H22N2O3 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-1-cyano-2-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-12(20-11-13-8-6-5-7-9-13)14(10-17)18-15(19)21-16(2,3)4/h5-9,12,14H,11H2,1-4H3,(H,18,19)/t12-,14-/m1/s1 |
Clé InChI |
OLOYYDROZLZZQP-TZMCWYRMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C#N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(C#N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


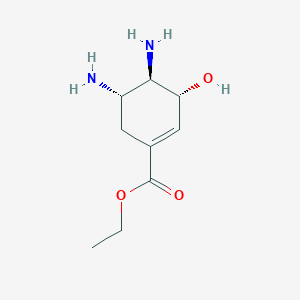

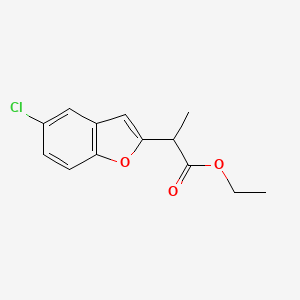
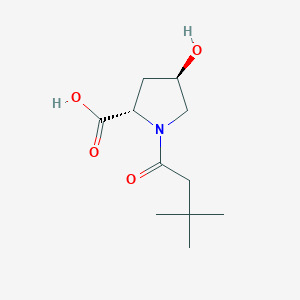
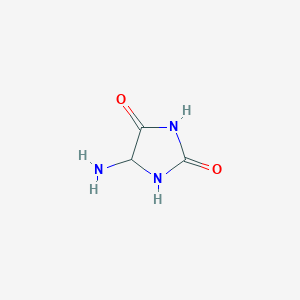
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
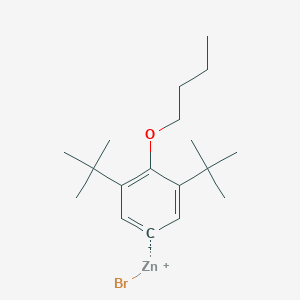
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
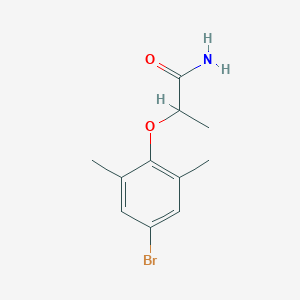
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
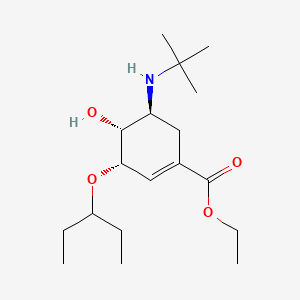
![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
